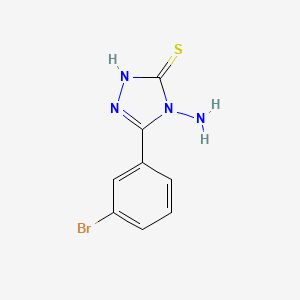

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl group and the thiol functionality contributes to its unique chemical reactivity and biological interactions.

Mechanism of Action

Target of Action

The primary target of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . AK plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This results in enhanced analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

By inhibiting AK, this compound affects the adenosine metabolic pathway . The increase in ADO concentrations leads to a reduction in cellular excitability, particularly at sites of tissue injury and inflammation . This modulation of the adenosine pathway results in downstream effects such as analgesic and anti-inflammatory actions .

Result of Action

The inhibition of AK by this compound leads to increased ADO concentrations, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects , particularly at sites of tissue injury and inflammation .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of tissue trauma or inflammation can enhance the compound’s effects due to increased ADO concentrations in these areas . .

Biochemical Analysis

Biochemical Properties

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase. This inhibition leads to an increase in adenosine levels, which can have various physiological effects . The compound interacts with enzymes such as adenosine kinase, proteins involved in adenosine metabolism, and other biomolecules that regulate cellular excitability and inflammation . The nature of these interactions involves binding to the active site of adenosine kinase, thereby preventing the phosphorylation of adenosine and increasing its extracellular concentration .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of adenosine resulting from adenosine kinase inhibition can activate adenosine receptors, leading to anti-inflammatory and analgesic effects . This compound also affects gene expression by altering the transcription of genes involved in inflammatory responses and cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of adenosine kinase, inhibiting its activity and leading to an increase in adenosine levels . This inhibition results in the activation of adenosine receptors, which in turn modulate various signaling pathways involved in pain and inflammation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of adenosine kinase and prolonged elevation of adenosine levels . Long-term effects observed in in vitro and in vivo studies include sustained anti-inflammatory and analgesic effects, as well as potential changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits adenosine kinase and produces significant anti-inflammatory and analgesic effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and alterations in normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine metabolism. The compound interacts with enzymes such as adenosine kinase and other cofactors that regulate adenosine levels . By inhibiting adenosine kinase, the compound increases adenosine concentrations, which can affect metabolic flux and metabolite levels in various tissues . This modulation of adenosine metabolism has significant implications for cellular energy balance and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in tissues where adenosine kinase is highly expressed . This targeted distribution enhances the compound’s efficacy in modulating adenosine levels and producing therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with adenosine kinase and other cytoplasmic proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to modulate adenosine metabolism and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound.

Reaction Conditions:

Step 1: 3-bromobenzoyl hydrazine + carbon disulfide + potassium hydroxide → dithiocarbazate

Step 2: Dithiocarbazate + hydrazine hydrate → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which enhances its reactivity and biological activity compared to other similar compounds. The bromine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Biological Activity

4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 87239-96-1) is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C8H7BrN4S

- Molecular Weight : 271.14 g/mol

- Structure : The compound features a triazole ring substituted with a bromophenyl group and a thiol group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Study: HepG2 Cell Line

In a study assessing the anticancer activity of related triazole compounds, it was found that derivatives with electron-donating groups exhibited significant anti-proliferative activity. For instance:

- Compound with two methyl groups : IC50 = 13.004 µg/mL (most potent)

- Compound with bromo substitution : IC50 = 28.399 µg/mL (least potent)

The order of activity was determined as follows:

This suggests that the presence of electron-donating groups enhances the anticancer efficacy of triazole derivatives .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. A study evaluated various triazole-thiol derivatives against several microbial strains. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

| Compound | Activity Level |

|---|---|

| This compound | Moderate |

| Other derivatives | Variable |

The presence of the thiol group in the structure is believed to contribute to the antimicrobial activity by interacting with microbial cell membranes .

Structure–Activity Relationship (SAR)

The biological activities of triazole derivatives can often be correlated with their structural features. In the case of this compound:

- Thiol Group : Essential for enhancing reactivity and biological interactions.

- Bromo Substitution : Alters electronic properties and can influence potency against cancer cells and microbes.

Key Findings from SAR Studies

Properties

IUPAC Name |

4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBYQYIFQIOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349765 | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-96-1 | |

| Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of this research?

A1: Researchers successfully synthesized a series of compounds derived from 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. Among these, the "Mannich products", specifically compounds 22 and 26, demonstrated promising broad-spectrum antibacterial and antifungal activities [].

Q2: What is the significance of this finding?

A2: The discovery of new compounds with antimicrobial properties, especially those with broad-spectrum activity, is crucial in combatting drug-resistant bacteria and fungi. While the potency of compounds 22 and 26 is noted as "lesser," their discovery provides a starting point for further investigation and potential optimization for improved activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.